molecular formula C20H23NO2S B14612342 9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL CAS No. 60086-26-2

9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL

Cat. No.: B14612342
CAS No.: 60086-26-2
M. Wt: 341.5 g/mol
InChI Key: DJJMFRAFECOOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a xanthene core substituted with a 1-methylpiperidin-4-yl group and a methylsulfanyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the 1-Methylpiperidin-4-YL Group: The final step involves the alkylation of the xanthene core with 1-methylpiperidin-4-yl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the xanthene core or the piperidine ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the xanthene core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated xanthenes and piperidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL: Unique due to the presence of both the 1-methylpiperidin-4-yl and methylsulfanyl groups.

    Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are widely used as fluorescent dyes.

    Piperidine Derivatives: Compounds such as piperidine and its various substituted forms, which are important in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the xanthene core, along with the specific substituents, makes it a versatile compound for various applications.

Properties

CAS No.

60086-26-2

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

9-(1-methylpiperidin-4-yl)-2-methylsulfanylxanthen-9-ol

InChI

InChI=1S/C20H23NO2S/c1-21-11-9-14(10-12-21)20(22)16-5-3-4-6-18(16)23-19-8-7-15(24-2)13-17(19)20/h3-8,13-14,22H,9-12H2,1-2H3

InChI Key

DJJMFRAFECOOBU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2(C3=CC=CC=C3OC4=C2C=C(C=C4)SC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.